Cipralisant

Description

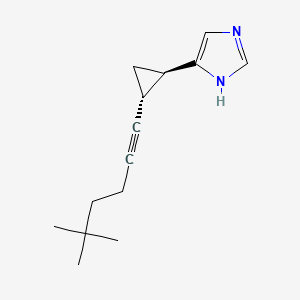

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJAXCQPFOAIN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318142 | |

| Record name | Cipralisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213027-19-1 | |

| Record name | Cipralisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213027-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipralisant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213027191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipralisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPRALISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309713XSKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cipralisant's Mechanism of Action on Histamine H3 Receptors: A Technical Guide

Abstract: This document provides a detailed examination of the mechanism of action of Cipralisant (GT-2331), a potent and selective ligand for the histamine H3 receptor (H3R). The H3 receptor, a presynaptic G-protein coupled receptor, is a critical regulator of neurotransmitter release in the central nervous system. This compound's high affinity and antagonist/inverse agonist properties make it a valuable tool for research and a potential therapeutic agent for neurological disorders. This guide synthesizes key pharmacological data, details the experimental methodologies used for its characterization, and illustrates the underlying molecular pathways.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] It plays a crucial role as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of a wide range of key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1][3]

The H3 receptor is coupled to the Gαi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The receptor also exhibits high constitutive activity, meaning it can signal in the absence of an agonist. This property is significant for understanding the action of inverse agonists. Blockade of H3 receptors by antagonists or inverse agonists enhances the release of multiple neurotransmitters, which is believed to underpin their potential therapeutic effects in treating cognitive and sleep-wake disorders.

Pharmacology of this compound (GT-2331)

This compound, also known as GT-2331, is a highly potent and selective histamine H3 receptor antagonist. Its pharmacological profile reveals a complex interaction with the receptor, exhibiting properties of a competitive antagonist and an inverse agonist depending on the experimental system. In vivo, it functions as a full antagonist, while in some in vitro assays, it can show agonist or partial agonist activity. This dual characteristic is crucial for interpreting its effects in different models.

Binding Affinity and Potency

This compound demonstrates high affinity for the histamine H3 receptor. The quantitative data from various binding and functional assays are summarized below, providing a comparative perspective with other standard H3 receptor ligands.

Table 1: Binding Affinity and Functional Potency of this compound and Other H3 Ligands

| Compound | Target | Assay Type | Species | Ki (nM) | pKi | EC50 (nM) | Reference |

|---|---|---|---|---|---|---|---|

| This compound (GT-2331) | H3 Receptor | Binding Assay | Rat | 0.47 | 9.33 | - | |

| This compound (GT-2331) | H3 Receptor | [35S]GTPγS Binding | Rat | - | - | 5.6 | |

| Pitolisant | H3 Receptor | Binding Assay | Human | 0.16 | 9.80 | - | |

| Pitolisant | H3 Receptor | Inverse Agonism | Human | - | - | 1.5 | |

| Ciproxifan | H3 Receptor | Binding Assay | Rat | - | - | IC50: 9.2 | |

| (R)-α-methylhistamine | H3 Receptor | Agonist | Rat | - | - | - |

| Thioperamide | H3 Receptor | Binding Assay | Rat | 4 | 8.40 | - | |

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of the H3 receptor. As an antagonist, it competitively inhibits the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the receptor's constitutive activity, a key feature of the H3 receptor. This dual action results in a robust disinhibition of neurotransmitter release.

Antagonism and Inverse Agonism at the H3 Receptor

By binding to the H3 receptor, this compound prevents histamine from exerting its inhibitory effect on presynaptic terminals. This leads to an increased release of histamine from histaminergic neurons. Furthermore, by acting as an inverse agonist, this compound stabilizes the receptor in an inactive conformation, reducing the basal G-protein signaling that occurs even in the absence of histamine. The net effect is a significant increase in synaptic histamine levels and the release of other neurotransmitters that are under the tonic inhibitory control of H3 heteroreceptors.

Caption: this compound's inverse agonist action on the H3 receptor.

Modulation of Signaling Pathways

Activation of the H3 receptor initiates several downstream signaling cascades. This compound, by blocking this activation, effectively reverses these effects.

-

cAMP/PKA Pathway: The primary pathway involves the inhibition of adenylyl cyclase by Gαi/o, leading to decreased cAMP production and reduced Protein Kinase A (PKA) activity. This compound blocks this inhibition, restoring cAMP levels.

-

MAPK Pathway: H3 receptor stimulation can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in long-term plasticity. The blockade by this compound would prevent this agonist-induced activation.

-

PI3K/Akt/GSK-3β Pathway: This pathway, involved in neuroprotection and cell survival, is also modulated by H3 receptor activation. This compound's action would interfere with this signaling cascade.

-

Ion Channel Regulation: The Gβγ subunits released upon G-protein activation can directly interact with and inhibit N-type voltage-gated calcium channels, reducing Ca2+ influx and subsequent neurotransmitter release. This compound prevents this Gβγ-mediated inhibition, thereby facilitating calcium influx and transmitter release.

Caption: H3 receptor signaling pathways and the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a compound for the H3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H3 receptor.

Materials:

-

Cell membranes expressing H3 receptors (e.g., from HEK293T cells or rat brain cortex).

-

Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH), a potent H3 agonist.

-

Non-specific binding agent: Clobenpropit (10 µM) or high concentration of histamine (100 µM).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Scintillation counter and vials.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of [3H]NAMH (e.g., 2 nM), and varying concentrations of this compound.

-

Total and Non-specific Binding: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + 10 µM clobenpropit).

-

Incubation: Incubate the plate for 2 hours at 25°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: [35S]GTPγS Binding

This assay measures the functional consequence of receptor binding, specifically G-protein activation. It can distinguish between agonists, antagonists, and inverse agonists.

Objective: To determine the effect of this compound on H3 receptor-mediated G-protein activation.

Materials:

-

H3 receptor-expressing membranes.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (3 µM) and MgCl2 (10 mM).

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl.

-

H3 agonist (e.g., Imetit) and antagonist (this compound).

Procedure:

-

Pre-incubation: Incubate membranes with this compound (for antagonist/inverse agonist mode) or with an agonist (for agonist mode) for 15 minutes.

-

Initiate Reaction: Add [35S]GTPγS to the mixture.

-

Incubation: Incubate for 60 minutes at 30°C to allow for [35S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters via scintillation counting.

-

Data Analysis:

-

Agonist mode: Plot [35S]GTPγS binding vs. log[this compound] to determine EC50 and Emax.

-

Inverse agonist mode: Measure the reduction in basal [35S]GTPγS binding.

-

Antagonist mode: Measure the ability of this compound to block agonist-stimulated [35S]GTPγS binding.

-

Neurotransmitter Release Assay

This assay directly measures the physiological outcome of H3 receptor modulation.

Objective: To quantify the effect of this compound on the release of histamine or other neurotransmitters from brain tissue.

Materials:

-

Fresh brain tissue slices or synaptosomes (e.g., from rat striatum or hippocampus).

-

Depolarizing agent: 4-aminopyridine (4-AP) or high potassium solution.

-

Perfusion buffer (e.g., artificial cerebrospinal fluid).

-

This compound and other test compounds.

-

Analytical system for neurotransmitter detection (e.g., HPLC with fluorescence or electrochemical detection).

Procedure:

-

Tissue Preparation: Prepare brain slices or synaptosomes and allow them to equilibrate in perfusion buffer.

-

Baseline Measurement: Collect baseline samples of the perfusion medium to measure basal neurotransmitter release.

-

Drug Application: Apply this compound to the preparation and incubate.

-

Stimulation: Induce neurotransmitter release by applying a depolarizing agent (e.g., 4-AP). Collect the perfusate.

-

Sample Analysis:

-

For histamine, samples are often derivatized with o-phthalaldehyde (OPA) prior to analysis.

-

Quantify the concentration of the neurotransmitter in the collected samples using a validated HPLC method.

-

-

Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the control condition (depolarization alone). An increase in release indicates effective H3 receptor blockade.

Conclusion

This compound is a potent and selective H3 receptor ligand that functions as both a competitive antagonist and an inverse agonist. Its mechanism of action is centered on blocking the constitutive and agonist-induced activity of presynaptic H3 autoreceptors and heteroreceptors. This blockade leads to the disinhibition of multiple downstream signaling pathways, most notably preventing the Gαi/o-mediated suppression of adenylyl cyclase and Gβγ-mediated inhibition of calcium channels. The ultimate physiological consequence is an enhanced release of histamine and other key neurotransmitters in the CNS. The experimental protocols detailed herein provide a robust framework for characterizing the pharmacological properties of this compound and similar H3 receptor modulators, which hold significant promise for the treatment of various neurological and psychiatric disorders.

References

Pharmacological Properties of Cipralisant (GT-2331): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. Initially developed as a potential therapeutic for cognitive and attention disorders, this compound exhibits a complex pharmacological profile characterized by functional selectivity. In vitro, it acts as a full agonist in certain assays, such as adenylyl cyclase inhibition, while demonstrating partial agonism in others, like GTPγS binding. Conversely, in vivo studies have established its role as a functional antagonist, capable of blocking the effects of H3R agonists and demonstrating pro-cognitive and wake-promoting properties in preclinical models. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating associated signaling pathways.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Its role in regulating the sleep-wake cycle, cognition, and attention has made it an attractive target for the treatment of various neurological and psychiatric disorders. This compound (GT-2331) emerged as a high-affinity H3R ligand with a unique pharmacological profile, distinguishing it from classical neutral antagonists or inverse agonists. This guide delves into the core pharmacological characteristics of this compound, providing a technical resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the reported in vitro binding affinity and functional activity of this compound at the histamine H3 receptor. It is important to note that the majority of publicly available quantitative data pertains to the rat H3 receptor.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Species | Receptor | Value | Reference |

| Ki | Rat | Histamine H3 Receptor | 0.47 nM | [1][2] |

| pKi | Rat | Histamine H3 Receptor | 9.9 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line/System | Species | Activity | Parameter | Value | Reference |

| Forskolin-induced cAMP Accumulation | HEK cells | Rat | Full Agonist | EC50 | 0.23 nM | [2] |

| [35S]GTPγS Binding | HEK cells expressing rH3R | Rat | Partial Agonist | EC50 | 5.6 nM | [1] |

| Guinea-Pig Jejunum Contraction | Guinea-Pig Jejunum | Guinea-Pig | Antagonist | pA2 | 8.5 ± 0.03 | |

| Norepinephrine Release | Guinea-Pig Heart Synaptosomes | Guinea-Pig | Antagonist | - | - |

Table 3: In Vivo Activity of this compound

| Model | Species | Dose | Route of Administration | Effect | Reference |

| Repeated Acquisition Avoidance | Spontaneously Hypertensive Rat (SHR) pups | 1 mg/kg | s.c. | Significantly enhanced performance | |

| R-α-methylhistamine-induced Drinking | Rat | 10 mg/kg | p.o. | Completely blocked induced drinking | |

| Wakefulness | Rat | Not specified | Not specified | Promoted wakefulness |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and other H3 receptor ligands.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a standard method for determining the binding affinity of a compound for the histamine H3 receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the H3 receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human or rat histamine H3 receptor.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Binding buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4).

-

Radioligand: [3H]N-α-methylhistamine.

-

Non-specific binding control: Histamine (10 µM).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the H3 receptor to confluency.

-

Harvest cells and resuspend in ice-cold lysis buffer.

-

Homogenize the cell suspension using a Polytron or similar device.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 30 µg) to each well.

-

Add a fixed concentration of [3H]N-α-methylhistamine (e.g., 0.3 nM).

-

For total binding, add binding buffer.

-

For non-specific binding, add a saturating concentration of unlabeled histamine (10 µM).

-

For competition binding, add varying concentrations of this compound.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay (Representative Protocol)

This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

HEK293 cells expressing the H3 receptor.

-

Assay buffer (e.g., HBSS supplemented with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Preparation:

-

Seed HEK293 cells expressing the H3 receptor into a 96-well plate and culture overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a further defined period (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.

-

Figure 2: Experimental workflow for a cAMP functional assay.

Signaling Pathways

The histamine H3 receptor is canonically coupled to the Gαi/o family of G proteins. Activation of the H3 receptor by an agonist, or in the case of this compound's in vitro agonistic activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, H3 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways. The functional selectivity of this compound suggests that it may differentially engage these pathways, contributing to its distinct in vitro and in vivo pharmacological profiles.

Figure 3: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

This compound (GT-2331) is a fascinating pharmacological tool and potential therapeutic agent with a complex mode of action at the histamine H3 receptor. Its functional selectivity, demonstrating agonism in some in vitro assays and antagonism in vivo, highlights the intricacies of H3 receptor signaling and the potential for biased agonism in drug design. While preclinical data in rodent models are promising for its pro-cognitive and wake-promoting effects, the lack of publicly available data on its activity at the human H3 receptor and from clinical trials makes a complete assessment of its therapeutic potential challenging. Further research is warranted to fully elucidate the molecular mechanisms underlying its functional selectivity and to explore its clinical utility.

References

Cipralisant (GT-2331): A Technical Guide to a Potent Histamine H3 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipralisant, also known as GT-2331, is a highly potent and selective imidazole-based ligand for the histamine H3 receptor (H3R).[1][2] Developed initially by Gliatech, its unique pharmacological profile has made it a significant tool for neuroscience research. The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons.[3] In these roles, it modulates the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin, making it a critical target for therapeutic intervention in various neurological and psychiatric disorders.

This compound exhibits a fascinating dualistic nature; it functions as a potent antagonist in vivo while demonstrating agonist or partial agonist properties in certain in vitro functional assays.[4][5] This functional selectivity, combined with its high affinity and CNS penetration, has positioned this compound as a valuable pharmacological probe for elucidating the complex roles of the H3 receptor. Although its clinical development for conditions like Attention-Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease was discontinued, the wealth of preclinical data available continues to be of great interest to the scientific community.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The histamine H3 receptor is constitutively active, meaning it can signal without being bound by an agonist. It primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released upon G-protein activation can also modulate other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.

This compound's mechanism is complex due to its functional selectivity.

-

In Vivo Antagonism: In living systems, this compound acts as a potent H3 receptor antagonist. By blocking the receptor, it disinhibits the presynaptic terminals. As an antagonist of the autoreceptor, it enhances the synthesis and release of histamine. As an antagonist of heteroreceptors, it increases the release of other neurotransmitters. This pro-cognitive and wakefulness-promoting effect is the primary characteristic observed in animal models.

-

In Vitro Agonism/Partial Agonism: In specific cell-based assays, this compound can act as a full or partial agonist. For instance, it has been shown to be a full agonist in inhibiting forskolin-induced cAMP accumulation and a partial agonist in stimulating [³⁵S]GTPγS binding in rat brain synaptosomes. This suggests that this compound can stabilize certain receptor conformations that activate specific downstream signaling pathways while antagonizing others.

The (1S,2S)-enantiomer of this compound is the biologically active form.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity | |||

| Ki | Rat Histamine H3 Receptor | 0.47 nM | |

| pKi | Histamine H3 Receptor | 9.9 | |

| Functional Potency | |||

| EC50 (cAMP inhibition) | Recombinant Rat H3R (HEK cells) | 0.23 nM | |

| EC50 ([³⁵S]GTPγS binding) | Recombinant Rat H3R (HEK cells) | 5.6 nM | |

| pA2 (Antagonism) | Guinea-pig Jejunum | 8.5 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Administration | Dose | Effect | Reference |

| R-α-methylhistamine-induced Drinking | Rat | Oral (p.o.) | 10 mg/kg | Complete blockade of induced drinking | |

| Repeated Acquisition Model | Rat | Not Specified | Not Specified | Potent and significant performance improvement | |

| Spontaneously Hypertensive Rat (SHR) Pups | Rat | Subcutaneous (s.c.) | 1 mg/kg | Significant enhancement of performance | |

| Wakefulness Promotion | Rat | Not Specified | Not Specified | Promotes wakefulness |

Table 3: Pharmacokinetic and Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Chemical Formula | C₁₄H₂₀N₂ | |

| Molar Mass | 216.328 g·mol⁻¹ | |

| Activity | Orally active | |

| CNS Penetration | Good CNS penetration reported, though specific quantitative data (e.g., brain-to-plasma ratio) is not readily available in public literature. | |

| Toxicity | Reported to be of low toxicity. |

Mandatory Visualizations

Caption: H3 Receptor Signaling and Modulation by this compound.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Logical Cascade of H3 Receptor Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound and other H3 receptor ligands.

Histamine H3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the recombinant human or rat histamine H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a well-characterized H3 receptor agonist radioligand.

-

Test Compound: this compound (GT-2331).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit or thioperamide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Cell harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Membrane Preparation: Thaw stored cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Dilute to a final concentration of 20-40 µg of protein per well.

-

Assay Plate Setup: In a 96-well plate, add reagents for three conditions:

-

Total Binding: Assay buffer, [³H]-NAMH (at a final concentration near its Kd, e.g., 1-2 nM), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, [³H]-NAMH, and membrane suspension.

-

Competition Binding: Serial dilutions of this compound, [³H]-NAMH, and membrane suspension.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature (22-25°C) with gentle shaking to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NAMH binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the H3 receptor and can be used to characterize a compound as an agonist, antagonist, or inverse agonist.

1. Materials:

-

Cell Membranes: As described in the binding assay protocol.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Agonist (for antagonist mode): (R)-α-methylhistamine (RAMH).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate (to a final concentration of 10-30 µM).

-

Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

2. Procedure:

-

Reagent Preparation: Prepare solutions of membranes, [³⁵S]GTPγS (0.1-0.5 nM), GDP, and test compounds in assay buffer.

-

Assay Plate Setup & Pre-incubation:

-

Agonist/Inverse Agonist Mode: Add membranes, GDP, and serial dilutions of this compound to the plate.

-

Antagonist Mode: Add membranes, GDP, a fixed concentration of RAMH (e.g., at its EC80), and serial dilutions of this compound.

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration as described in the binding assay protocol.

-

Quantification: Count radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Agonist/Inverse Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine EC50 (potency) and Emax (efficacy) values. A decrease below basal binding indicates inverse agonism.

-

Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the Schild equation or similar analysis.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.

1. Materials & Equipment:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), micro drill.

-

Microdialysis System: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or LC-MS/MS.

-

Test Compound: this compound.

2. Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours.

-

Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes to establish a stable baseline of neurotransmitter levels.

-

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

-

Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC or LC-MS/MS to quantify the concentrations of histamine, dopamine, acetylcholine, and/or other relevant neurotransmitters and their metabolites.

-

Data Analysis:

-

Calculate the concentration of each neurotransmitter in each sample.

-

Express the post-drug administration levels as a percentage of the average baseline level for each animal.

-

Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of changes in neurotransmitter release over time compared to baseline and/or a vehicle-treated control group.

-

Conclusion

This compound (GT-2331) remains a cornerstone tool compound for the study of the histamine H3 receptor. Its high affinity, in vivo antagonist activity, and complex in vitro pharmacology provide a unique profile for investigating the nuanced roles of H3R signaling in the central nervous system. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers aiming to leverage this compound in their studies or to develop novel H3R-targeted therapeutics. While its own path to clinical use was halted, the knowledge gained from the study of this compound continues to inform and advance the field of neuropharmacology.

References

- 1. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cipralisant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been a subject of significant interest in drug discovery for its potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological data of this compound. Detailed experimental methodologies for its synthesis and relevant biological assays are presented, alongside visualizations of its signaling pathway and synthetic workflow to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a small molecule characterized by a cyclopropyl scaffold linking an imidazole heterocycle and a dimethylhexynyl side chain. The biologically active enantiomer has been identified as the (1S,2S)-isomer.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | [1] |

| Chemical Formula | C₁₄H₂₀N₂ | [1] |

| Molecular Weight | 216.32 g/mol | [1] |

| CAS Number | 213027-19-1 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis of this compound

An efficient, multigram synthesis of this compound, which also led to the reassessment of its absolute configuration, was reported by Liu et al. in 2004. The synthesis is a multi-step process starting from simple precursors.

Synthetic Workflow

The overall synthetic strategy involves the preparation of two key fragments: the protected imidazole moiety and the cyclopropylacetylene side chain, which are then coupled.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol for Synthesis (Based on Liu et al., 2004 and general synthetic transformations)

Step 1: Preparation of 4-(Bromomethyl)-1-trityl-1H-imidazole

-

To a solution of 1H-imidazole-4-carboxylic acid in pyridine, add trityl chloride portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-trityl-1H-imidazole-4-carboxylic acid.

-

Reduce the carboxylic acid to the corresponding alcohol, (1-trityl-1H-imidazol-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.

-

Convert the alcohol to the bromide, 4-(bromomethyl)-1-trityl-1H-imidazole, by treating it with a brominating agent such as phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane at 0 °C.

Step 2: Preparation of the Cyclopropyl Side Chain

-

Synthesize the chiral cyclopropane precursor, (1S,2S)-2-formylcyclopropanecarboxylic acid or its ester, through established methods (e.g., asymmetric cyclopropanation).

-

Convert the formyl group to the alkyne using the Corey-Fuchs reaction. This involves treatment with carbon tetrabromide and triphenylphosphine to form the dibromo-olefin, followed by reaction with a strong base like n-butyllithium to generate the terminal alkyne.

-

Couple the resulting cyclopropylacetylene with 3,3-dimethylbut-1-yne (prepared via a Grignard reaction of neopentyl bromide followed by reaction with acetylene or a suitable equivalent) using a suitable coupling reaction (e.g., Sonogashira coupling if a halo-cyclopropane is used as an intermediate). Alternative from the workflow diagram: Prepare the Grignard reagent of 3,3-dimethylbut-1-yne and react it with an appropriate electrophilic cyclopropane derivative.

-

Reduce the ester group on the cyclopropane ring to a primary alcohol.

-

Convert the alcohol to the corresponding bromide using a suitable brominating agent.

Step 3: Coupling and Deprotection

-

Couple the protected imidazole fragment, 4-(bromomethyl)-1-trityl-1H-imidazole, with the cyclopropyl side-chain fragment. This can be achieved by forming the anion of the imidazole and reacting it with the cyclopropylmethyl bromide, or via a Grignard reagent derived from the cyclopropylmethyl bromide reacting with the imidazole fragment.

-

Remove the trityl protecting group from the imidazole nitrogen under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

-

Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathway

This compound is a high-affinity ligand for the histamine H3 receptor, exhibiting complex pharmacology as an antagonist, partial agonist, and full agonist depending on the specific assay and cellular context. The H3 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Histamine H3 Receptor Signaling Pathway

Caption: this compound's interaction with the H3 receptor signaling pathway.

Quantitative Biological Data

| Parameter | Value | Species/System | Reference(s) |

| Ki | 0.47 nM | Rat Histamine H3 Receptor | |

| pKi | 9.9 | Histamine H3 Receptor | |

| EC₅₀ | 5.6 nM | [³⁵S]GTPγS binding in HEK cells expressing rat H3R |

Experimental Protocols for Biological Assays

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

-

Membranes from cells expressing the histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM R-α-methylhistamine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, [³H]-Nα-methylhistamine (at a concentration near its Kd), and either buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound at various concentrations.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound on adenylyl cyclase activity.

Materials:

-

Whole cells expressing the histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and buffers.

Procedure (for antagonist/inverse agonist activity):

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin (and an H3R agonist if measuring antagonist activity) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.

In Vivo Microdialysis

Objective: To measure the effect of this compound on histamine release in the brain of a living animal.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical system for histamine quantification (e.g., HPLC with fluorescence detection).

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or prefrontal cortex).

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent histamine degradation.

-

After establishing a stable baseline of histamine levels, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor changes in histamine concentration.

-

Analyze the histamine content in the dialysate samples using a sensitive analytical method.

-

Express the results as a percentage change from the baseline histamine levels.

Conclusion

This compound remains a significant pharmacological tool for studying the histamine H3 receptor and a lead compound for the development of novel therapeutics. This guide has provided a detailed overview of its chemical synthesis, structure, and biological characterization. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of neuroscience and drug development.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

In vitro agonist versus in vivo antagonist activity of Cipralisant

An In-Depth Technical Guide on the Core Pharmacology of Cipralisant (GT-2331)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (GT-2331) is a highly potent and selective ligand for the histamine H3 receptor (H3R). A fascinating aspect of its pharmacology is its dual activity: it behaves as a full agonist in various in vitro functional assays while demonstrating clear antagonist activity in vivo. This paradoxical behavior is attributed to the high constitutive activity of the H3 receptor and the phenomenon of functional selectivity or "protean agonism". This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinity, functional potency, and effects in preclinical models. It includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its complex mechanism of action.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1]

A critical feature of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[2][3] This intrinsic activity provides a tonic inhibitory signal. Ligands that block this constitutive activity are termed "inverse agonists".

This compound was originally developed as a selective H3R antagonist. However, subsequent detailed characterization revealed a more complex profile. It is now understood to exhibit functional selectivity, acting as an agonist in certain cellular contexts (in vitro) and as an antagonist or inverse agonist in vivo, where it blocks the effects of endogenous histamine and reduces the receptor's constitutive signaling. This dual activity makes this compound a valuable tool for studying H3R pharmacology and a compound of interest for therapeutic applications in neurological and psychiatric disorders such as attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and narcolepsy.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified in various assays. The data below summarizes its binding affinity and functional potency at the H3 receptor.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Value | Species | Reference |

| pKi | Histamine H3 | 9.9 | Not Specified | |

| Ki | Histamine H3 | 0.47 nM | Rat |

Table 2: In Vitro Functional Activity of this compound

| Assay | System | Activity | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | HEK cells expressing rat H3R | Agonist | EC₅₀ | 5.6 nM | |

| Adenylyl Cyclase Inhibition | HEK cells | Full Agonist | - | Potent inhibition of forskolin-induced cAMP | |

| Neurotransmitter Release | Rat Brain Synaptosomes | Partial Agonist | - | - |

Table 3: In Vivo Antagonist Activity of this compound

| Model | Effect | Dose (p.o.) | Species | Reference |

| R-α-methylhistamine-induced Drinking | Complete Blockade | 10 mg/kg | Rat | |

| Wakefulness | Promotion of Wakefulness | Not Specified | Rat | |

| Repeated Acquisition Model | Improved Performance | Not Specified | Rat |

Signaling Pathways and Mechanism of Action

This compound's activity is intrinsically linked to the H3R signaling cascade. The H3R couples to the Gi/o family of G proteins. In its constitutively active state or when stimulated by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels. In vitro, this compound mimics this action, behaving as an agonist. In vivo, its antagonist/inverse agonist activity blocks this pathway, leading to increased neuronal firing and neurotransmitter release.

Caption: this compound activates the H3R in vitro but blocks it in vivo.

The concept of functional selectivity explains this dual behavior. In recombinant cell systems (in vitro) that may lack the high constitutive activity of native receptors, the agonist properties of this compound are unmasked. Conversely, in the native CNS environment (in vivo), the high constitutive activity of H3R is a dominant feature. Here, this compound acts as an antagonist/inverse agonist, blocking the receptor and increasing the firing rate of histaminergic neurons, which promotes wakefulness and cognitive function.

Caption: this compound's activity depends on the receptor's basal state.

Experimental Protocols

Detailed methodologies are crucial for interpreting pharmacological data. Below are representative protocols for key assays used to characterize this compound.

In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger, following G protein activation. For the Gi-coupled H3R, agonists inhibit cAMP production.

Objective: To determine if this compound acts as an agonist or antagonist at the H3R by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

-

HEK-293 cells stably expressing the rat or human H3R.

-

Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), and antibiotics.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

-

Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

This compound and reference H3R agonists/antagonists.

-

cAMP detection kit (e.g., LANCE cAMP, HTRF).

Protocol:

-

Cell Culture: Culture H3R-expressing HEK-293 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Cell Plating: Harvest cells and seed them into 96-well plates at a density of approximately 5,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in stimulation buffer.

-

Assay Procedure (Agonist Mode): a. Aspirate the culture medium from the cells. b. Add a solution containing a fixed concentration of forskolin (e.g., 1-5 µM) and varying concentrations of this compound to the wells. c. Incubate for 30 minutes at room temperature.

-

Assay Procedure (Antagonist Mode): a. Pre-incubate cells with varying concentrations of this compound. b. Add a fixed concentration of a reference agonist (e.g., R-α-methylhistamine at its EC₈₀) along with forskolin. c. Incubate for 30 minutes at room temperature.

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For agonist activity, calculate the EC₅₀ value from the dose-response curve. A decrease in forskolin-stimulated cAMP indicates agonist activity.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Functional Selectivity of Cipralisant at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a high-affinity, selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. This technical guide provides a comprehensive overview of the functional selectivity of this compound, a phenomenon where a ligand differentially activates downstream signaling pathways upon binding to its receptor. This compound exhibits a fascinating and complex pharmacological profile, acting as a full agonist, partial agonist, or antagonist depending on the specific signaling pathway and cellular context. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate this functional selectivity, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively. It is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The H3 receptor is a key target for the development of drugs for neurological and psychiatric disorders.

This compound has been identified as a potent and selective H3R ligand with a high binding affinity, exhibiting a Ki value of 0.47 nM for the rat H3 receptor.[1] Its pharmacological characterization has revealed a remarkable degree of functional selectivity, a concept of growing importance in modern pharmacology. This biased agonism, where a ligand can stabilize distinct receptor conformations that preferentially activate certain signaling pathways over others, offers the potential for developing more targeted therapeutics with improved efficacy and reduced side effects.

Quantitative Analysis of this compound's Functional Selectivity

The functional selectivity of this compound is evident from its varied activity profile across different in vitro assays. While it demonstrates full agonism in cAMP inhibition assays, it acts as a partial agonist in G-protein activation assays and as an antagonist in vivo. The following tables summarize the available quantitative data on this compound's activity at the H3 receptor.

Table 1: Binding Affinity and G-Protein Activation of this compound at the H3 Receptor

| Parameter | Species | Assay System | Value | Reference |

| Binding Affinity (Ki) | Rat | Radioligand Binding | 0.47 nM | [1] |

| G-Protein Activation (EC50) | Rat | [35S]GTPγS Binding (HEK cells expressing rat H3R) | 5.6 nM | [1] |

| G-Protein Activation | Rat | [35S]GTPγS Binding (brain synaptosomes) | Partial Agonist | [1] |

Table 2: Functional Antagonist Activity of this compound (GT-2331) at the H3 Receptor

| Assay System | Agonist | Parameter | Value | Reference |

| Guinea-pig jejunum (neurogenic contraction) | (R)-alpha-methylhistamine | pA2 | 8.5 ± 0.03 | [2] |

| Guinea-pig heart synaptosomes (norepinephrine release) | GT-2203 | pA2 | Not explicitly calculated, but demonstrated antagonist activity |

Table 3: In Vitro Agonist Activity of this compound in cAMP Pathway

| Assay System | Effect | Potency/Efficacy | Reference |

| HEK cells | Potent inhibition of forskolin-induced cAMP accumulation | Full Agonist |

Note: A direct comparison of Emax values across different pathways from a single study is not currently available in the public domain. The data presented is collated from different sources and should be interpreted with this limitation in mind.

Signaling Pathways of the Histamine H3 Receptor

The H3 receptor primarily signals through the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein and dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors.

Gαi/o-mediated cAMP Inhibition Pathway

The canonical signaling pathway for the H3 receptor involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cAMP levels. This compound acts as a full agonist in this pathway, potently inhibiting cAMP production.

Figure 1: H3R-mediated inhibition of cAMP production.

Gβγ-mediated and Other Signaling Pathways

The Gβγ subunits, as well as Gαi/o, can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway by H3R has been shown to be dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR). The specific effects of this compound on these pathways have not been fully elucidated.

Figure 2: H3R-mediated activation of the MAPK/ERK pathway.

Experimental Protocols

The characterization of this compound's functional selectivity relies on a variety of in vitro assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the histamine H3 receptor or from brain tissue.

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 3: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor agonist.

Protocol:

-

Membrane Preparation: Prepare membranes from cells expressing the H3 receptor.

-

Assay Buffer: The assay is performed in a buffer containing GDP to maintain G proteins in their inactive state.

-

Incubation: Membranes are incubated with a constant concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound (this compound).

-

Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound by filtration.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from concentration-response curves.

cAMP Accumulation Assay

This assay measures the ability of a ligand to modulate the production of cAMP.

Protocol:

-

Cell Culture: Use cells stably expressing the H3 receptor.

-

Adenylyl Cyclase Stimulation: Cells are typically pre-treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Ligand Treatment: Cells are then incubated with varying concentrations of the test compound (this compound).

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.

-

Data Analysis: The IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (for direct effects on cAMP) and the maximal effect are determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

Protocol:

-

Cell Line: Use a cell line engineered to express the H3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Ligand Stimulation: Cells are incubated with the test compound.

-

Recruitment and Signal Generation: Ligand-induced receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity and generating a detectable signal (e.g., chemiluminescence or fluorescence).

-

Signal Detection: The signal is measured using a plate reader.

-

Data Analysis: EC50 and Emax values for β-arrestin recruitment are determined from concentration-response curves.

MAPK/ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway.

Protocol:

-

Cell Culture and Starvation: Cells expressing the H3 receptor are cultured and often serum-starved to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are treated with the test compound for a specific time course.

-

Cell Lysis: Cells are lysed, and protein concentration is determined.

-

Detection of Phosphorylated ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting with phospho-specific antibodies or cell-based immunoassays (e.g., ELISA, HTRF).

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and concentration-response curves are generated to determine EC50 and Emax values.

Conclusion and Future Directions

This compound serves as a compelling example of a functionally selective ligand at the histamine H3 receptor. Its ability to act as a full agonist for Gαi/o-mediated cAMP inhibition while exhibiting partial agonism in G-protein activation and antagonism in vivo highlights the complexity of H3 receptor pharmacology. This functional selectivity has significant implications for drug discovery, suggesting that it may be possible to design ligands that selectively engage specific signaling pathways to achieve desired therapeutic effects while avoiding unwanted side effects.

Future research should focus on a comprehensive, head-to-head comparison of this compound's activity across all major signaling pathways (cAMP, G-protein activation, β-arrestin recruitment, and MAPK/ERK phosphorylation) within a single, well-defined experimental system. Furthermore, investigating the activity of this compound on the various H3 receptor isoforms will be crucial for a complete understanding of its pharmacological profile. Elucidating the structural basis for this compound's biased agonism through techniques such as cryo-electron microscopy could provide invaluable insights for the rational design of next-generation, pathway-selective H3 receptor modulators. Such studies will undoubtedly pave the way for the development of novel therapeutics with enhanced precision and efficacy for a range of neurological and psychiatric disorders.

References

The Role of Cipralisant in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipralisant (GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. This technical guide provides an in-depth analysis of this compound's complex pharmacology and its role in modulating the release of several key neurotransmitters. Initially classified as an H3R antagonist, subsequent research has revealed a more nuanced profile of functional selectivity, with this compound exhibiting agonist, partial agonist, and antagonist activities depending on the specific cellular context and signaling pathway being assayed. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to elucidate the multifaceted actions of this compound.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons.[1] More broadly, as a heteroreceptor, it modulates the release of a wide range of other important neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), serotonin, and glutamate. The H3 receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[2] This unique characteristic makes H3R antagonists and inverse agonists attractive therapeutic targets for various neurological and psychiatric disorders, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia, by increasing the release of pro-cognitive neurotransmitters.

The Complex Pharmacology of this compound (GT-2331)

This compound is a high-affinity H3R ligand, with a reported Ki of 0.47 nM for the rat H3 receptor. Its pharmacological profile is notably complex, demonstrating functional selectivity. This means that this compound can differentially activate distinct signaling pathways coupled to the H3 receptor, leading to varied functional outcomes.

-

In Vitro Agonist and Partial Agonist Activity: In recombinant cell systems, this compound has been shown to act as a full agonist in assays measuring the inhibition of adenylyl cyclase (and thus cAMP accumulation). In contrast, it behaves as a partial agonist in [35S]GTPγS binding assays.

-

In Vivo Antagonist Activity: Despite its agonist properties in some in vitro settings, this compound functions as a full antagonist in vivo. For example, it completely blocks the effects of the H3R agonist R-α-methylhistamine. This discrepancy highlights the importance of the cellular and G protein context in determining the pharmacological action of a ligand.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data for this compound and its interaction with the H3 receptor.

Table 1: Binding Affinity and Functional Activity of this compound

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| Ki | Rat | H3 | 0.47 nM | Radioligand Binding | |

| pKi | - | H3 | 9.9 | Radioligand Binding | |

| pA2 | Guinea Pig | H3 | 8.5 ± 0.03 | Inhibition of Neurogenic Contraction | |

| EC50 | Rat | H3 | 5.6 nM | [35S]GTPγS Binding |

Table 2: Effects of H3 Receptor Ligands on Neurotransmitter Release (Illustrative Data)

| Compound | Neurotransmitter | Brain Region | Species | % Change from Baseline | Experimental Method | Reference |

| This compound (GT-2331) | Norepinephrine | Guinea Pig Heart Synaptosomes | Guinea Pig | Antagonized agonist-induced inhibition | Norepinephrine Release Assay | |

| Thioperamide (H3 Antagonist) | Acetylcholine | Rat Cortex | Rat | ↑ (qualitative) | Microdialysis | |

| Clobenpropit (H3 Antagonist) | Acetylcholine | Rat Cortex | Rat | ↑ (qualitative) | Microdialysis | |

| 5-HT (Agonist) | Dopamine | Rat Anterior Striatum | Rat | ↑ 34% (0.04 nmol) to 18-fold (4.0 nmol) | Microdialysis | |

| RU24969 (5-HT1 Agonist) | Dopamine | Rat Anterior Striatum | Rat | ↑ 300% (2.0 nmol) | Microdialysis | |

| Histamine | Norepinephrine | Rat PV/AH | Rat | Dose-dependent ↑ | Microdialysis |

Signaling Pathways Modulated by this compound

The H3 receptor is primarily coupled to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, acting as an agonist in this specific pathway, can potentiate this effect. However, as an in vivo antagonist, its primary mechanism for increasing neurotransmitter release is the blockade of the constitutive activity of the H3 receptor and the prevention of endogenous histamine from binding and inhibiting neurotransmitter release.

As an antagonist in vivo, this compound blocks the inhibitory effects of histamine on neurotransmitter release. This leads to disinhibition and an increase in the release of neurotransmitters from presynaptic terminals.

Experimental Protocols

Receptor Binding Assay ([3H]N-alpha-methylhistamine)

This protocol determines the binding affinity of this compound to the H3 receptor.

Materials:

-

Cell membranes expressing the H3 receptor (e.g., from CHO or HEK293 cells)

-

[3H]N-alpha-methylhistamine (Radioligand)

-

This compound (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/C)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]N-alpha-methylhistamine (typically at its Kd value), and varying concentrations of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol measures the extracellular levels of neurotransmitters in specific brain regions of a living animal following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (for surgery)

-

This compound solution for administration (e.g., intraperitoneal, oral)

Procedure:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-